4-((4-((4-Chlorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
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Overview
Description
“4-((4-((4-Chlorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine” is a chemical compound with the molecular formula C10ClNO3S and a molecular weight of 249.630 . It is also known as 4- (p-Chlorophenyl) sulfonyl morpholine .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using computational chemistry software . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Pharmaceutical Research
This compound, due to the presence of both morpholine and thiazepan structures, could be valuable in the development of new pharmaceuticals. Morpholines are known for their use in drug synthesis, particularly as intermediates in the production of antibiotics and antifungal agents . The sulfonyl and chlorophenyl groups could potentially add to the bioactivity, making it a candidate for antitumor or cytotoxic studies, as similar structures have shown such activities .
Analytical Chemistry
In analytical chemistry, this compound could serve as a standard or reagent in chromatography or spectroscopy. Its distinct infrared spectrum, as noted in the NIST Chemistry WebBook, could be particularly useful for identification or quantification purposes in complex mixtures .
Mechanism of Action
Target of action
The exact targets of this compound are unknown. Morpholine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of action
Without specific studies, it’s hard to determine the exact mode of action. But generally, morpholine derivatives can form hydrogen bonds and ionic interactions with their targets, leading to changes in the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Thiazole derivatives, for example, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unknown. Morpholine derivatives are generally well absorbed and distributed in the body .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Given the diverse activities of thiazole and morpholine derivatives, the effects could range from modulation of enzyme activity to changes in cell signaling .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors could affect the compound’s solubility, stability, and ability to reach its targets .
properties
IUPAC Name |
4-[[4-(4-chlorophenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S2/c17-14-2-4-16(5-3-14)24(20,21)19-6-1-11-23-13-15(19)12-18-7-9-22-10-8-18/h2-5,15H,1,6-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPABNPDIKXHBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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